5-(Chloromethyl)-N-methyl-2-furamide

説明

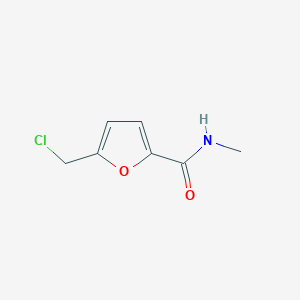

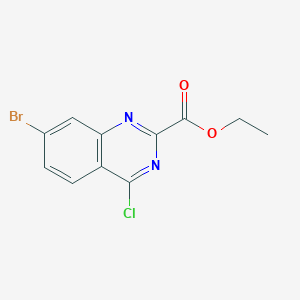

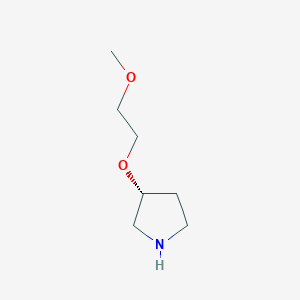

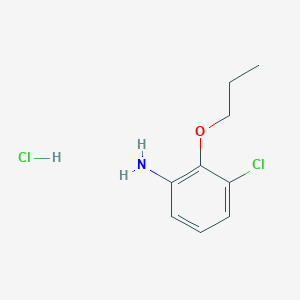

5-(Chloromethyl)-N-methylfuran-2-carboxamide is an organic compound that consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .

Synthesis Analysis

The synthesis of 5-(chloromethyl)-N-methylfuran-2-carboxamide involves the dehydration of fructose and other cellulose derivatives using hydrochloric acid . A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis

The molecular structure of 5-(chloromethyl)-N-methylfuran-2-carboxamide is characterized by a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .科学的研究の応用

Electrochemical Applications : 5-(chloromethyl)furfural (CMF), a derivative of 5-(chloromethyl)-N-methylfuran-2-carboxamide, can undergo electrochemical reduction to produce various biobased platform molecules. This process expands the derivative scope of CMF, highlighting its potential in sustainable chemistry and biofuel production (Ling et al., 2022).

Synthesis of Novel Compounds : The compound has been used in the synthesis of novel chemical entities, such as 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides, demonstrating its utility in creating new chemical structures with potential applications in various fields (Maadadi et al., 2015).

Production of Biofuels and Polymers : Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from CMF, highlighting its role in the production of furoate ester biofuels and polymers. This indicates its importance in the field of green chemistry and renewable resources (Dutta et al., 2015).

Pharmaceutical Research : Some derivatives of 5-(chloromethyl)-N-methylfuran-2-carboxamide have been studied for their potential in pharmaceutical applications. For instance, certain indole-2-carboxamides derived from it have shown promise as modulators for cannabinoid receptors, indicating potential therapeutic applications (Khurana et al., 2014).

Antitumor Activity : There has been research into the antitumor activity of imidazotetrazines, synthesized from related compounds, which showed curative activity against certain types of leukemia. This demonstrates the compound's relevance in cancer research (Stevens et al., 1984).

Chemical Sensing and Detection : The compound has been incorporated into a fluorescent probe for the detection of nerve agent mimics. This indicates its use in the development of sensitive detection methods for hazardous substances (Huo et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-(chloromethyl)-N-methylfuran-2-carboxamide is not available, it is known that typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

作用機序

Target of Action

It is known that this compound is a derivative of 5-(chloromethyl)furfural (cmf), which is used in the synthesis of the antiulcer drug ranitidine . Therefore, it can be inferred that 5-(Chloromethyl)-N-Methyl-2-Furamide may interact with similar biological targets as ranitidine, such as the histamine H2 receptors in the stomach lining.

Biochemical Pathways

Given its potential role in the synthesis of ranitidine, it may be involved in the regulation of gastric acid secretion This could involve the histamine H2 receptor pathway, which plays a crucial role in stimulating gastric acid production

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As such, its impact on bioavailability is currently unknown. Pharmacokinetic studies would be necessary to determine these properties, which would involve assessing how the compound is absorbed, distributed throughout the body, metabolized, and finally excreted .

Result of Action

If it acts similarly to ranitidine, it may result in the reduction of gastric acid secretion, potentially providing relief from conditions like heartburn and stomach ulcers .

特性

IUPAC Name |

5-(chloromethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRYTIQPUGMLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672460 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872358-20-8 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)